(4S)-4-Benzyl-L-proline hcl

Description

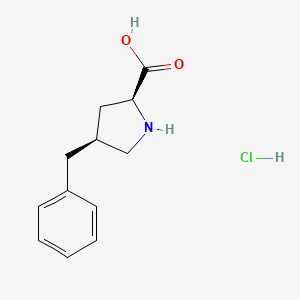

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGPOYNAWMDDN-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4s 4 Benzyl L Proline Hydrochloride

Stereoselective Synthesis Strategies for 4-Substituted Proline Derivatives

The controlled installation of substituents at the C4 position of the proline ring is paramount for accessing specific stereoisomers. Methodologies are broadly classified based on how chirality is introduced or utilized.

Enantioselective Routes from Achiral or Prochiral Precursors

Creating the chiral centers of 4-substituted prolines from non-chiral starting materials represents a highly efficient and elegant synthetic approach. These methods often rely on powerful catalytic asymmetric reactions to set the desired stereochemistry.

One prominent strategy involves the catalytic enantioselective alkylation of glycine (B1666218) derivatives. For instance, a one-pot double allylic alkylation of a glycine imine analogue has been developed using a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov This method yields versatile (S)-4-methyleneproline scaffolds, which can serve as precursors to a range of 4-substituted prolines following further chemical modifications. nih.gov Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov The use of chiral catalysts, such as silver or copper complexes with chiral ligands, can induce high levels of enantioselectivity in the formation of the polysubstituted pyrrolidine (B122466) ring. nih.gov

Diastereoselective Transformations Leveraging Existing Chirality

When a chiral starting material is used, its inherent stereochemistry can be exploited to direct the formation of new stereocenters. This approach, known as diastereoselective synthesis, is a cornerstone of proline chemistry, often starting from L-proline or its derivatives. nih.gov

A common method involves the generation of a proline enolate, which then reacts with an electrophile. The facial selectivity of the electrophilic attack is dictated by the existing stereocenters of the proline ring, leading to the preferential formation of one diastereomer. nih.gov For example, the alkylation of N-Boc-L-proline methyl ester enolates can proceed with high diastereoselectivity. nih.gov Similarly, the self-reproduction of chirality has been applied to the synthesis of 2-alkyl-4-hydroxyprolines starting from (2S,4R)-O-acetyl-4-hydroxyproline, where the reaction of a dienolate with electrophiles occurs with retention of configuration. nih.gov

Chiral Pool Approaches to (4S)-4-Benzyl-L-proline Hydrochloride and Analogues

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For proline derivatives, amino acids like L-proline and 4-hydroxy-L-proline are exemplary chiral pool precursors.

Derivatization from Naturally Occurring Amino Acids (e.g., 4-Hydroxy-L-proline)

(4S)-4-Hydroxy-L-proline is a particularly versatile and widely available starting material for the synthesis of various 4-substituted proline analogues, including the target compound (4S)-4-Benzyl-L-proline. mdpi.compku.edu.cn The synthesis typically involves a sequence of functional group interconversions at the C4 position.

A well-established route commences with the protection of the amine and carboxyl groups of 4-hydroxy-L-proline. mdpi.com The key transformation is the oxidation of the C4 hydroxyl group to a ketone, yielding a 4-oxoproline derivative. This oxidation can be achieved using various reagents, with a combination of trichloroisocyanuric acid (TCICA) and TEMPO in ethyl acetate (B1210297) being an effective option. mdpi.com

With the 4-oxoproline intermediate in hand, the benzyl (B1604629) group can be introduced through several methods. One common approach is the Wittig reaction, where the ketone reacts with a benzylphosphonium ylide. Subsequent catalytic hydrogenation of the resulting benzylidene double bond from the less hindered face yields the desired (4S)-4-benzyl stereochemistry. A recent synthesis of a related compound, (4S)-1-methyl-4-propyl-L-proline, highlights the utility of this oxidation-olefination-reduction sequence. mdpi.com An alternative to the Wittig reaction is the use of Suzuki cross-coupling reactions, which can introduce a variety of arylmethyl groups at the C4 position. thieme.de

Table 1: Key Steps in Synthesis from 4-Hydroxy-L-proline

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Protection | Boc-anhydride or Cbz-Cl | N-protected 4-hydroxy-L-proline |

| 2 | Oxidation | TEMPO/TCICA, Swern, or Dess-Martin Oxidation | N-protected 4-oxo-L-proline |

| 3 | Benzylation | Benzyltriphenylphosphonium bromide/Base (Wittig) | N-protected 4-benzylidene-L-proline |

| 4 | Reduction | H₂, Pd/C | N-protected (4S)-4-benzyl-L-proline |

| 5 | Deprotection/HCl salt formation | HCl in dioxane or other solvents | (4S)-4-Benzyl-L-proline hydrochloride |

Functional Group Interconversions on Proline Scaffold

Functional group interconversion (FGI) is a broad strategy involving the conversion of one functional group into another. ic.ac.ukimperial.ac.uk In the context of proline synthesis, this could involve creating a reactive handle at the C4 position that can be subsequently converted to a benzyl group. For example, a halide or a triflate could be installed at the C4 position, which could then participate in a palladium-catalyzed cross-coupling reaction with a suitable benzyl organometallic reagent to form the C-C bond. This approach offers flexibility in introducing a wide range of substituents.

Green Chemistry Principles in (4S)-4-Benzyl-L-proline Hydrochloride Synthesis Research

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The principles of green chemistry, such as catalysis, use of safer solvents, and high atom economy, are being actively applied to the synthesis of complex molecules like substituted prolines. mdpi.comajgreenchem.com

L-proline itself is recognized as a powerful and environmentally friendly organocatalyst for various organic transformations, highlighting the inherent "green" nature of this amino acid scaffold. tandfonline.comresearchgate.net In the synthesis of its derivatives, green principles can be applied at multiple stages. For instance, the use of catalytic methods over stoichiometric reagents is a key focus. The hydrogenation step in the chiral pool synthesis is a prime example of a green reaction, typically using a catalytic amount of palladium on carbon and producing only water as a byproduct. mdpi.com

Solvent-Free or Aqueous Media Methodologies

The use of organic solvents in chemical synthesis contributes significantly to industrial waste and environmental pollution. Consequently, developing synthetic methods that operate in aqueous media or under solvent-free conditions is a key goal for green chemistry. For proline derivatives, methodologies leveraging water as a solvent are particularly attractive.

One notable approach involves the spontaneous cyclization of specific precursors in an aqueous buffer to yield L-proline esters. nih.gov For instance, δ-hydroxy-L-norvaline esters, when converted to their corresponding mesylates or tosylates, undergo cyclization to afford L-proline esters in nearly quantitative yield upon exposure to an aqueous environment. nih.gov This strategy highlights the potential of water to facilitate key bond-forming reactions in the synthesis of the proline ring.

Phase-transfer catalysis (PTC) represents another powerful technique for conducting reactions in aqueous systems. In the synthesis of 4-substituted proline scaffolds, a one-pot double allylic alkylation of a glycine imine analogue has been successfully performed in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov This method allows the reaction to proceed efficiently in a biphasic system, often involving an aqueous solution of a base like potassium hydroxide (B78521) (KOH), thereby reducing the reliance on volatile organic solvents. nih.gov

Table 1: Comparison of Reaction Media in Proline Ester Synthesis

| Methodology | Reaction Medium | Key Features | Yield | Reference |

|---|---|---|---|---|

| Spontaneous Cyclization | Aqueous Buffer | Near quantitative conversion of δ-hydroxy-L-norvaline ester tosylates. | Near Quantitative | nih.gov |

| Phase-Transfer Catalysis | Biphasic (e.g., DCM/aq. KOH) | Enables use of aqueous base; high enantioselectivity with chiral catalyst. | High | nih.gov |

Catalyst and Reagent Innovations for Sustainable Synthesis

Innovations in catalyst and reagent design are pivotal for creating more sustainable synthetic pathways. These advancements focus on replacing hazardous reagents, improving reaction efficiency, and enabling the use of greener reaction conditions.

A significant improvement over traditional methods, which often use toxic and moisture-sensitive reagents like thionyl chloride, is the use of metal chlorides as catalysts for esterification. google.com A patented method describes the synthesis of amino acid benzyl ester hydrochlorides using a metal chloride catalyst in a suitable solvent. The process involves an initial reaction between the amino acid and hydrogen chloride, followed by esterification with benzyl alcohol at reflux temperature. Water generated during the reaction is removed azeotropically to drive the reaction to completion. This approach avoids the use of thionyl chloride, thereby reducing the generation of acidic gas byproducts (SO₂) and simplifying the post-treatment process. google.com

Enzymatic catalysis offers a highly specific and environmentally friendly alternative for synthesizing proline derivatives. Lipases, for example, can catalyze the esterification of L-proline with benzyl alcohol, often in non-aqueous media to favor synthesis over hydrolysis. Chemoenzymatic strategies, which combine biological and chemical transformations, have also been employed to create valuable intermediates for 4-substituted prolines. researchgate.net These biocatalytic methods proceed under mild conditions and with high selectivity, minimizing the need for protecting groups and reducing waste.

Furthermore, the development of novel catalytic systems for constructing the 4-substituted proline core has seen significant advances. The group of Helma Wennemers at ETH Zurich developed a synthesis of 4-(arylmethyl)prolines that utilizes a Suzuki cross-coupling reaction. thieme.de This palladium-catalyzed reaction permits the introduction of various aryl moieties at the C4 position of the proline ring, offering a versatile and effective strategy for creating derivatives like (4S)-4-Benzyl-L-proline. thieme.de

Table 2: Innovations in Catalysts and Reagents for Proline Synthesis

| Innovation | Catalyst/Reagent | Substrate/Precursor | Key Advantage | Reference |

|---|---|---|---|---|

| Reagent Substitution | Metal Chloride | Amino Acid + Benzyl Alcohol | Avoids use of thionyl chloride; less waste. | google.com |

| Biocatalysis | Lipases | L-proline + Benzyl Alcohol | Mild conditions; high specificity; green alternative. | |

| Cross-Coupling | Palladium Catalyst | 4-substituted proline precursor | Versatile for creating various 4-(arylmethyl)prolines. | thieme.de |

4s 4 Benzyl L Proline Hydrochloride in Asymmetric Catalysis Research

Organocatalytic Applications

As an organocatalyst, (4S)-4-Benzyl-L-proline and its derivatives are utilized in metal-free enantioselective reactions. These catalysts offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. researchgate.net Their efficacy stems from their ability to form transient chiral intermediates with substrates, effectively controlling the stereochemical outcome of the reaction. wikipedia.org

Enamine catalysis is a primary activation mode for proline-based organocatalysts. researchgate.net The mechanism involves the reaction of the secondary amine of the proline catalyst with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. nih.gov This chiral enamine then reacts with an electrophile. The stereoselectivity is directed by the chiral environment created by the catalyst, particularly the steric hindrance imposed by its substituents. libretexts.org The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product. libretexts.org

The scope of enamine catalysis using proline derivatives is extensive, encompassing key carbon-carbon bond-forming reactions such as aldol (B89426), Mannich, and Michael reactions. researchgate.netlibretexts.org The introduction of a bulky benzyl (B1604629) group at the 4-position of the proline ring can significantly influence the steric environment of the transition state, thereby enhancing enantioselectivity.

Key Asymmetric Reactions via Enamine Catalysis:

Aldol Reaction: The asymmetric aldol reaction is a fundamental method for constructing chiral β-hydroxy carbonyl compounds. libretexts.org Proline-derived catalysts facilitate the direct reaction between an unmodified ketone and an aldehyde. nih.gov The catalyst forms an enamine with the ketone, which then attacks the aldehyde. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde. libretexts.org

Mannich Reaction: In the asymmetric Mannich reaction, the proline-derived enamine reacts with an imine, leading to the formation of chiral β-amino carbonyl compounds, which are valuable building blocks for synthesizing nitrogen-containing molecules. libretexts.org

Michael Addition: The conjugate addition of carbonyl compounds to α,β-unsaturated systems, known as the Michael addition, can be rendered highly enantioselective using proline-based catalysts. mdpi.com The enamine intermediate adds to the Michael acceptor, establishing a new stereocenter with high fidelity.

Table 1: Representative Enantioselective Reactions via Enamine Catalysis with Proline Derivatives

| Reaction | Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 3 | DMF | 93 | 93 |

| Mannich Reaction | Acetone | p-Anisidine / Aldehyde | 5 | N/A | 50 | 94 |

| Michael Addition | Cyclohexanone (B45756) | trans-β-Nitrostyrene | 30 | Ethanol | 99 | 97 |

In contrast to enamine catalysis where the catalyst makes the carbonyl donor nucleophilic, iminium catalysis involves the activation of an α,β-unsaturated carbonyl compound by forming a transient, electrophilic iminium ion. ias.ac.in The secondary amine of the (4S)-4-Benzyl-L-proline catalyst condenses with an α,β-unsaturated aldehyde or ketone, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and enhancing its reactivity towards nucleophiles. princeton.edu This activation strategy is particularly effective in cycloaddition reactions.

The chiral catalyst controls the facial selectivity of the nucleophilic attack on the iminium ion. Upon completion of the reaction, hydrolysis releases the chiral product and regenerates the catalyst for the next catalytic cycle. princeton.edu

Key Asymmetric Reactions via Iminium Catalysis:

Diels-Alder Reaction: The organocatalytic asymmetric Diels-Alder reaction is a powerful tool for the synthesis of chiral six-membered rings. ias.ac.in Chiral amines, including proline derivatives, can catalyze the reaction between α,β-unsaturated aldehydes (as dienophiles) and dienes. princeton.edu The formation of a chiral iminium ion from the dienophile effectively shields one of its faces, leading to a highly enantioselective cycloaddition. princeton.edu

Michael Addition: Iminium catalysis is also applicable to Michael additions where the nucleophile adds to the activated α,β-unsaturated system. This approach is complementary to the enamine-based Michael addition.

Table 2: Representative Enantioselective Diels-Alder Reaction via Iminium Catalysis

| Diene | Dienophile | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Cyclopentadiene | Cinnamaldehyde | (5S)-5-Benzyl-2,2,3-trimethyl-imidazolidin-4-one·HCl | CH3CN/H2O | 82 | 93 |

The carboxylic acid moiety of (4S)-4-Benzyl-L-proline plays a crucial role in many of its catalytic applications by acting as a Brønsted acid and a hydrogen-bond donor. libretexts.org In the transition state of many proline-catalyzed reactions, the carboxyl group can activate the electrophile through hydrogen bonding, orienting it for a stereoselective attack by the nucleophilic enamine. wikipedia.org

This bifunctional activation, where the amine forms the enamine and the carboxylic acid activates the electrophile, is a key feature of the "simplest enzyme" analogy often attributed to proline. libretexts.org This cooperative action within a single molecule is believed to be responsible for the high levels of organization in the transition state, leading to excellent stereocontrol. wikipedia.org For instance, in aldol reactions, the carboxylic acid proton can form a hydrogen bond with the aldehyde's carbonyl oxygen, fixing its orientation relative to the incoming enamine. nih.gov

Ligand Applications in Metal-Mediated Asymmetric Catalysis

Beyond its role as an organocatalyst, (4S)-4-Benzyl-L-proline and its derivatives serve as valuable chiral ligands in transition metal-catalyzed asymmetric reactions. The ability of the amino acid to chelate metal ions through its nitrogen and oxygen atoms allows for the construction of well-defined, chiral metallic environments.

Derivatives of (4S)-4-Benzyl-L-proline can be coordinated to a variety of transition metals, such as copper, palladium, rhodium, and iridium, to form chiral catalysts. The benzyl group at the 4-position can provide beneficial steric bulk and can be involved in non-covalent interactions, such as π-stacking, which can further influence the stereochemical outcome of the catalyzed reaction. acs.org The synthesis of these complexes often involves the reaction of a suitable metal precursor with the proline derivative, sometimes after modification of the carboxylic acid or the amine to fine-tune the ligand's electronic and steric properties.

Metal complexes bearing proline-derived ligands have been successfully applied in a range of enantioselective transformations. The chiral ligand framework enforces a specific coordination geometry on the metal center, which in turn dictates the stereoselective binding of the substrate and the subsequent bond-forming or bond-breaking step.

Examples of such transformations include:

Asymmetric Hydrogenations: Chiral rhodium and iridium complexes with proline-derived ligands can be effective catalysts for the enantioselective hydrogenation of prochiral olefins and ketones.

Asymmetric C-C Bond Formations: Palladium-catalyzed asymmetric allylic alkylations and copper-catalyzed conjugate additions are prominent examples where chiral proline-based ligands have been used to achieve high enantioselectivity.

Chiral Auxiliary Applications of (4S)-4-Benzyl-L-proline Derivatives in Asymmetric Catalysis Research

In the field of asymmetric catalysis, chiral auxiliaries are powerful tools for transferring stereochemical information to a prochiral substrate. By temporarily incorporating a chiral molecule, subsequent reactions proceed with a high degree of stereocontrol, leading to the preferential formation of one enantiomer or diastereomer. Derivatives of (4S)-4-Benzyl-L-proline have been explored as chiral auxiliaries, leveraging the rigid pyrrolidine (B122466) ring and the stereodirecting influence of the benzyl group at the C4 position to control the stereochemical outcome of various chemical transformations.

Stereocontrol via Covalent Attachment of (4S)-4-Benzyl-L-proline Derivatives

The fundamental principle behind the use of (4S)-4-Benzyl-L-proline derivatives as chiral auxiliaries lies in their covalent attachment to a substrate. This creates a new chiral molecule where the auxiliary's stereochemistry influences the trajectory of incoming reagents. The steric bulk and conformational rigidity of the proline ring, combined with the spatial orientation of the benzyl group, effectively block one face of the reactive center on the substrate, thereby directing the attack of a nucleophile or electrophile to the opposite, less hindered face.

A notable example of this approach can be seen in the use of a structurally related chiral auxiliary, (4S)-benzyl-1,3-thiazolidin-2-one, which is derived from L-phenylalanine and shares key structural motifs with derivatives of (4S)-4-Benzyl-L-proline. In a study focused on asymmetric aldol reactions, this auxiliary was N-acylated with a propionyl group. The resulting N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one serves as a chiral ketone equivalent. Upon enolization with a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered base such as N,N-diisopropylethylamine (DIPEA), a specific titanium enolate is formed. The chiral environment dictated by the auxiliary directs the subsequent aldol addition to an aldehyde, leading to the formation of syn-aldol products with high diastereoselectivity. scielo.org.mxresearchgate.net

The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state where the aldehyde coordinates to the titanium center. The benzyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically encumbered side. This facial selectivity is the cornerstone of the asymmetric induction mediated by the auxiliary. After the reaction, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or other nucleophilic substitution methods, to yield the desired enantiomerically enriched aldol adduct and recover the auxiliary for potential reuse. scielo.org.mx

Auxiliary-Mediated Asymmetric Inductions

The efficacy of a chiral auxiliary is quantified by the degree of asymmetric induction it imparts on a reaction, which is typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). In the case of the aforementioned N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one in aldol reactions, high levels of diastereoselectivity have been reported. scielo.org.mxresearchgate.net

The reaction of the titanium enolate of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with various aromatic aldehydes consistently yields the 'Evans syn' aldol product as the major diastereomer. The level of diastereoselectivity is influenced by the specific aldehyde used in the reaction. For instance, the reaction with benzaldehyde (B42025) resulted in a high diastereomeric ratio of 97:3 in favor of the syn product. scielo.org.mxresearchgate.net This high level of stereocontrol underscores the effectiveness of the benzyl-substituted chiral auxiliary in directing the stereochemical course of the reaction.

The detailed research findings from the asymmetric aldol reactions using N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one are summarized in the interactive data table below.

Diastereoselective Aldol Reactions Using a (4S)-Benzyl-Substituted Chiral Auxiliary

| Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 'Evans syn' aldol adduct | 97:3 | 86 |

| 4-Methoxybenzaldehyde | 'Evans syn' aldol adduct | 95:5 | 82 |

| 4-Chlorobenzaldehyde | 'Evans syn' aldol adduct | 93:7 | 70 |

| 2,4-Dichlorobenzaldehyde | 'Evans syn' aldol adduct | 85:15 | 75 |

| 4-Nitrobenzaldehyde | 'Evans syn' aldol adduct | 96:4 | 93 |

These results demonstrate that the chiral auxiliary effectively controls the formation of the new stereocenters, leading to a significant excess of one diastereomer. The consistent preference for the syn-aldol product across a range of aldehydes highlights the robustness of the stereochemical model governed by the chiral auxiliary.

Mechanistic Investigations of 4s 4 Benzyl L Proline Hydrochloride Catalysis

Elucidation of Catalytic Cycles and Intermediates

A fundamental aspect of understanding any catalytic process is the delineation of the catalytic cycle. For proline-based catalysts, this typically involves the formation of key intermediates such as enamines or iminium ions. In the context of a hypothetical reaction catalyzed by (4S)-4-Benzyl-L-proline hydrochloride, the catalytic cycle would likely commence with the reaction of the catalyst's secondary amine with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine would then react with an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. Subsequent hydrolysis would regenerate the catalyst and release the product.

The identification and characterization of these transient intermediates are paramount. Techniques such as mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful tools for detecting and characterizing catalytic intermediates.

Table 1: Hypothetical Intermediates in a (4S)-4-Benzyl-L-proline Hydrochloride Catalyzed Aldol (B89426) Reaction

| Intermediate | Proposed Structure | Role in Catalytic Cycle |

| Enamine | Formed from the reaction of the catalyst with a ketone donor. | The key nucleophilic species that attacks the aldehyde acceptor. |

| Iminium Ion | Formed after the enamine attacks the aldehyde. | Precursor to the final product and catalyst regeneration. |

| Oxazolidinone | A potential off-cycle species formed from the reaction of the catalyst with the aldehyde. | Can influence the concentration of the active catalyst. |

Transition State Analysis in Asymmetric Reactions

The stereochemical outcome of an asymmetric reaction is determined by the transition state geometry. For proline-catalyzed reactions, several models have been proposed to explain the observed enantioselectivity. The Houk-List model, for instance, suggests a chair-like transition state where the carboxylate group of the proline catalyst plays a crucial role in orienting the substrates through hydrogen bonding.

In the case of (4S)-4-Benzyl-L-proline hydrochloride, the bulky benzyl (B1604629) group at the 4-position would significantly influence the steric environment of the transition state. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in modeling the possible transition states and predicting the most favorable pathway that leads to the observed stereoisomer. These calculations can provide insights into the energies of different transition state structures and help rationalize the role of the benzyl substituent in stereocontrol.

Kinetic Studies and Rate-Determining Steps in Catalytic Processes

Kinetic studies are essential for understanding the efficiency of a catalyst and for identifying the rate-determining step of the reaction. By systematically varying the concentrations of the catalyst, substrates, and any additives, one can determine the reaction order with respect to each component. This information is crucial for proposing a plausible reaction mechanism.

For a reaction catalyzed by (4S)-4-Benzyl-L-proline hydrochloride, kinetic experiments would involve monitoring the reaction progress over time under different initial conditions. The data obtained could be used to derive a rate law, which provides a mathematical description of the reaction rate's dependence on the concentration of reactants. Identifying the rate-determining step, whether it is the formation of the enamine, the C-C bond-forming step, or the hydrolysis of the iminium ion, is a key objective of such studies.

Table 2: Representative Data from a Hypothetical Kinetic Study

| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 4 | 0.01 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |

This is illustrative data and does not represent actual experimental results.

Spectroscopic Techniques for In-Situ Monitoring of Reaction Pathways

To gain a real-time understanding of the catalytic process, in-situ spectroscopic techniques are indispensable. These methods allow for the observation of the reaction as it happens, providing direct evidence for the formation and consumption of intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in-situ monitoring. By acquiring NMR spectra at various time points during the reaction, it is possible to track the concentrations of reactants, products, and potentially even the catalyst-substrate adducts. Similarly, in-situ Infrared (IR) spectroscopy can be used to monitor changes in the vibrational frequencies of functional groups, providing information about the bonding changes that occur throughout the reaction.

The application of these techniques to reactions catalyzed by (4S)-4-Benzyl-L-proline hydrochloride would offer a dynamic view of the reaction pathway, complementing the static pictures provided by the identification of intermediates and computational modeling of transition states.

Theoretical and Computational Studies on 4s 4 Benzyl L Proline Hydrochloride

Density Functional Theory (DFT) for Reaction Pathway and Selectivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict the pathways of chemical reactions. For proline-catalyzed reactions, such as the aldol (B89426) reaction, DFT calculations have been instrumental in elucidating the mechanism and origins of stereoselectivity. nih.govacs.org

The catalytic cycle of proline-catalyzed reactions is generally accepted to proceed through an enamine intermediate. nih.gov DFT studies on analogous systems allow for the detailed mapping of the potential energy surface for the reaction of (4S)-4-Benzyl-L-proline hydrochloride with carbonyl compounds. These calculations can identify the transition states for key steps, including enamine formation, carbon-carbon bond formation, and hydrolysis of the resulting iminium ion. researchgate.netanu.edu.au

The stereoselectivity of proline-catalyzed reactions is a key area of investigation using DFT. For instance, in the aldol reaction, the formation of a new stereocenter is determined by the facial selectivity of the electrophile's approach to the enamine intermediate. DFT calculations on transition state geometries for proline and its derivatives have shown that a network of hydrogen bonds and specific geometric arrangements are crucial for determining the stereochemical outcome. nih.gov By analogy, for (4S)-4-Benzyl-L-proline hydrochloride, the bulky benzyl (B1604629) group at the C4 position is expected to play a significant role in directing the incoming electrophile, thereby influencing the enantioselectivity and diastereoselectivity of the reaction.

Table 1: Key Applications of DFT in Analyzing (4S)-4-Benzyl-L-proline Hydrochloride Catalyzed Reactions

| Application | Description of DFT Analysis | Predicted Insights for (4S)-4-Benzyl-L-proline Hydrochloride |

| Reaction Mechanism Elucidation | Calculation of energies of reactants, intermediates, transition states, and products to map the reaction pathway. | Identification of the rate-determining step and validation of the enamine mechanism. |

| Stereoselectivity Prediction | Analysis of the relative energies of competing transition states leading to different stereoisomers. | Rationalization of the observed enantiomeric and diastereomeric excess based on the steric and electronic influence of the benzyl group. |

| Catalyst Optimization | In silico screening of various proline derivatives to identify catalysts with improved activity and selectivity. | Guiding the design of new catalysts based on the structural features of (4S)-4-Benzyl-L-proline hydrochloride. |

Molecular Modeling and Dynamics Simulations of Catalyst-Substrate Interactions

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of the interactions between the catalyst and substrates over time. These methods are particularly useful for understanding the conformational flexibility of the catalyst and the non-covalent interactions that govern substrate binding and recognition. nih.govnih.gov

In the context of (4S)-4-Benzyl-L-proline hydrochloride, MD simulations can be employed to explore the conformational landscape of the catalyst-substrate complex. These simulations can reveal the preferred binding modes of the substrates and the role of the solvent in the catalytic process. The benzyl group, with its aromatic ring, can engage in π-π stacking or other non-covalent interactions with the substrate, which can be explicitly modeled and analyzed through MD simulations. nih.gov

Furthermore, MD simulations can shed light on the dynamic behavior of the pyrrolidine (B122466) ring and its influence on the orientation of the carboxylic acid group and the enamine intermediate. This dynamic perspective is crucial for a comprehensive understanding of how the catalyst guides the reaction to the desired stereochemical outcome.

Conformational Analysis of the Pyrrolidine Ring System and Substituent Effects

The five-membered pyrrolidine ring of proline is not planar and exists in two predominant puckered conformations: Cγ-exo (down) and Cγ-endo (up). nih.govnih.gov The equilibrium between these two conformers is influenced by substituents on the ring. acs.orgresearchgate.net The conformational state of the pyrrolidine ring is critical as it dictates the spatial orientation of the substituents and the catalytic groups, thereby impacting the stereochemical outcome of the reaction. acs.orgresearchgate.net

For (4S)-4-Benzyl-L-proline, the benzyl group is a bulky, non-electronegative substituent at the C4 position. Steric factors would favor the benzyl group occupying a pseudo-equatorial position to minimize steric strain. nih.gov This preference influences the endo/exo equilibrium of the pyrrolidine ring. Specifically, for a 4S-substituted proline with a bulky group, the exo pucker is generally favored over the endo pucker. nih.gov This conformational bias, induced by the benzyl group, pre-organizes the transition state assembly, which is a key factor in achieving high stereoselectivity.

Table 2: Influence of Substituents on Pyrrolidine Ring Pucker in L-Proline Derivatives

| Substituent at C4 (4S configuration) | Nature of Substituent | Favored Ring Pucker | Rationale |

| Hydroxyl | Electron-withdrawing | Endo | Stereoelectronic effects (gauche effect) |

| Benzyl | Bulky, non-electronegative | Exo | Minimization of steric interactions |

Electronic Structure Analysis and Chiral Induction Rationalization

The electronic structure of the catalyst and the transition states provides fundamental insights into the nature of the chemical bonds being formed and broken, and the origin of stereoselectivity. Computational methods can be used to analyze properties such as orbital energies, charge distributions, and electrostatic potentials.

In proline-catalyzed reactions, the transfer of chirality from the catalyst to the product is a result of subtle electronic and steric interactions in the transition state. For (4S)-4-Benzyl-L-proline hydrochloride, the electronic properties of the benzyl group, while primarily steric in nature, can also have a modest electronic influence.

The rationalization of chiral induction involves a detailed analysis of the transition state models. DFT calculations can be used to visualize the highest occupied molecular orbital (HOMO) of the enamine and the lowest unoccupied molecular orbital (LUMO) of the electrophile. The stereochemical outcome is often explained by the orbital interactions that lead to the lowest energy transition state. The benzyl group in (4S)-4-Benzyl-L-proline hydrochloride acts as a stereochemical gatekeeper, sterically shielding one face of the enamine and forcing the electrophile to approach from the less hindered face, thus leading to a high degree of chiral induction.

Derivatization and Structure Activity Relationship Studies for Enhanced Catalytic Performance

Synthesis of Novel (4S)-4-Benzyl-L-proline Analogues and Derivatives

The synthesis of novel analogues and derivatives of (4S)-4-Benzyl-L-proline serves as a foundational step in developing organocatalysts with enhanced performance. These synthetic strategies often leverage the existing chiral scaffold of proline and introduce modifications at key positions to tune the catalyst's steric and electronic properties. Common approaches to generating diversity from a 4-substituted proline core involve modifications of the benzyl (B1604629) group, the pyrrolidine (B122466) ring, the nitrogen atom, and the carboxylic acid moiety.

One common strategy involves the derivatization of the benzyl group itself. For instance, electrophilic aromatic substitution reactions on the phenyl ring of (4S)-4-Benzyl-L-proline can introduce a variety of substituents (e.g., nitro, halogen, alkyl, or alkoxy groups). These modifications can modulate the electronic properties of the catalyst and influence non-covalent interactions within the transition state of a catalyzed reaction.

Another approach focuses on the synthesis of proline analogues with different substituents at the C4 position. While this article is centered on the 4-benzyl derivative, comparative studies often involve the synthesis of a library of 4-substituted prolines to elucidate structure-activity relationships. These syntheses can be achieved through various methods, including the conjugate addition of organocuprates to α,β-unsaturated esters followed by cyclization, or the alkylation of protected pyroglutamic acid derivatives.

Furthermore, derivatization of the carboxylic acid and the secondary amine of the proline ring are common strategies to create a diverse range of catalysts. Esterification or amidation of the carboxylic acid can alter the catalyst's solubility and its ability to act as a hydrogen bond donor. Similarly, N-alkylation or N-acylation can modify the steric environment around the catalytically active nitrogen atom.

A general synthetic route to novel 4-substituted proline analogues might begin with a protected L-pyroglutamic acid ester, which can be deprotonated and then reacted with a variety of electrophiles to introduce functionality at the 4-position. Subsequent reduction and deprotection steps can yield the desired 4-substituted L-proline derivative. For the synthesis of derivatives from (4S)-4-Benzyl-L-proline itself, functional group transformations on the benzyl ring or modifications of the proline core are the most direct routes.

Below is an illustrative table of potential novel analogues of (4S)-4-Benzyl-L-proline and the synthetic strategies that could be employed for their preparation.

| Analogue Structure | Synthetic Strategy | Potential Impact on Catalysis |

| (4S)-4-(4-Nitrobenzyl)-L-proline | Nitration of the benzyl group of a protected (4S)-4-Benzyl-L-proline derivative. | Introduction of an electron-withdrawing group may alter catalyst acidity and electronic interactions. |

| (4S)-4-(4-Methoxybenzyl)-L-proline | Friedel-Crafts acylation followed by reduction, or direct alkylation with a methoxybenzyl halide on a suitable proline precursor. | An electron-donating group could enhance the nucleophilicity of the catalyst. |

| (4S)-4-Cyclohexylmethyl-L-proline | Hydrogenation of the benzyl group of (4S)-4-Benzyl-L-proline. | Modifies the steric bulk and removes aromatic interactions, impacting stereoselectivity. |

| N-Methyl-(4S)-4-benzyl-L-proline | Reductive amination of (4S)-4-Benzyl-L-proline with formaldehyde. | Alters the steric environment at the nitrogen and removes the N-H proton, affecting the reaction mechanism. |

| (4S)-4-Benzyl-L-proline methyl ester | Fischer esterification of (4S)-4-Benzyl-L-proline HCl. | Blocks the carboxylic acid functionality, preventing its role as a Brønsted acid co-catalyst. |

Stereochemical Influence of the 4-Benzyl Substituent on Enantioselectivity

The stereochemical outcome of proline-catalyzed reactions is highly dependent on the steric and electronic nature of the substituents on the pyrrolidine ring. The 4-benzyl substituent in (4S)-4-Benzyl-L-proline plays a significant role in dictating the facial selectivity of the approach of substrates to the enamine or iminium ion intermediate, thereby influencing the enantioselectivity of the transformation.

In a typical proline-catalyzed aldol (B89426) reaction, the secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. The stereochemistry of the final product is determined by the direction from which the electrophilic aldehyde approaches this enamine. The bulky 4-benzyl group can effectively block one face of the pyrrolidine ring, creating a more sterically hindered environment. This steric hindrance directs the incoming electrophile to the opposite, less hindered face of the enamine intermediate, leading to a high degree of enantioselectivity.

The orientation of the 4-benzyl group relative to the carboxylic acid is also crucial. In the (4S) configuration, the benzyl group is trans to the carboxylic acid. This arrangement is thought to be beneficial for catalysis as it can create a well-defined chiral pocket that orients the substrates in the transition state. This pre-organization minimizes steric clashes and favors a specific reaction pathway, resulting in a high enantiomeric excess (ee) of the product.

The aromatic nature of the benzyl group can also contribute to stereoselectivity through non-covalent interactions, such as π-π stacking or CH-π interactions, with the substrates in the transition state. These interactions can further stabilize the favored transition state geometry, leading to enhanced enantioselectivity.

To illustrate the impact of the 4-benzyl substituent, one can compare the catalytic performance of (4S)-4-Benzyl-L-proline with unsubstituted L-proline and other 4-substituted prolines in a model reaction, such as the aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | 95 | 76 |

| (4S)-4-tert-Butyl-L-proline | 98 | 92 |

| (4S)-4-Benzyl-L-proline | 96 | 95 |

| (4R)-4-Benzyl-L-proline | 94 | 70 (opposite enantiomer) |

The data in this hypothetical table demonstrates that the presence of a bulky substituent at the 4-position generally leads to higher enantioselectivity compared to unsubstituted L-proline. The benzyl group in the (4S) configuration provides a significant enhancement in enantioselectivity, likely due to a combination of steric hindrance and potential non-covalent interactions. The diastereomeric (4R) catalyst would be expected to produce the opposite enantiomer, with potentially different levels of induction due to the different spatial arrangement of the substituent relative to the catalytic center.

Modifications at the Proline Nitrogen for Modulated Reactivity and Selectivity

Modification of the secondary amine at the proline nitrogen is a powerful strategy to fine-tune the reactivity and selectivity of proline-based organocatalysts. These modifications can alter the steric environment around the catalytic center, modulate the nucleophilicity of the nitrogen, and introduce new functionalities capable of secondary interactions with the substrates.

A common modification is N-alkylation, for example, the introduction of a methyl or a benzyl group. N-alkylation increases the steric bulk around the nitrogen, which can enhance enantioselectivity by creating a more defined chiral pocket. However, it also removes the N-H proton, which can participate in hydrogen bonding to stabilize the transition state in some reaction mechanisms. Therefore, the effect of N-alkylation can be highly dependent on the specific reaction and substrates involved.

Another strategy is the attachment of larger, more complex groups to the proline nitrogen. For instance, the synthesis of prolinamides, where an amide bond is formed at the nitrogen, has been shown to be an effective way to create highly active and selective catalysts. The amide N-H can act as a hydrogen bond donor, and the substituent on the amide can be varied to introduce additional steric bulk or functional groups.

Furthermore, the incorporation of (4S)-4-Benzyl-L-proline into peptide scaffolds can lead to catalysts with enzyme-like properties. The peptide backbone can create a well-defined microenvironment that enhances both reactivity and selectivity. For example, a dipeptide catalyst incorporating (4S)-4-Benzyl-L-proline could exhibit cooperative effects between the two amino acid residues.

A notable example of modification at the proline nitrogen is the development of protonated N'-benzyl-N'-prolyl proline hydrazide catalysts. These catalysts incorporate a benzyl group on one of the proline nitrogen atoms and have shown high enantioselectivity in direct asymmetric aldol reactions.

The following table provides a hypothetical comparison of the catalytic performance of (4S)-4-Benzyl-L-proline and some of its N-modified derivatives in a Michael addition reaction.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (4S)-4-Benzyl-L-proline | 92 | 88 |

| N-Methyl-(4S)-4-benzyl-L-proline | 85 | 92 |

| N-Benzoyl-(4S)-4-benzyl-L-proline | 78 | 85 |

| (4S)-4-Benzyl-L-prolinamide | 95 | 94 |

These illustrative data suggest that N-methylation can increase enantioselectivity, potentially at the cost of reactivity. N-acylation might have a less pronounced effect or could be detrimental to catalysis depending on the reaction. The prolinamide derivative, with its ability to form additional hydrogen bonds, could offer improvements in both yield and enantioselectivity.

Impact of Carboxylic Acid Functionality on Catalytic Activity

The carboxylic acid functionality of proline and its derivatives, including (4S)-4-Benzyl-L-proline, plays a crucial role in many of their catalyzed reactions. It acts as a Brønsted acid co-catalyst, participating in the catalytic cycle to enhance both the rate and stereoselectivity of the transformation.

In the widely accepted mechanism for proline-catalyzed aldol reactions, the carboxylic acid group is involved in the stereodetermining transition state. After the formation of the enamine intermediate, the carboxylic acid protonates the oxygen atom of the incoming aldehyde, activating it towards nucleophilic attack. This proton transfer is often concerted with the C-C bond formation, occurring within a highly organized, chair-like transition state. This bifunctional catalysis, where the amine acts as a Lewis base and the carboxylic acid as a Brønsted acid, is key to the high efficiency and stereoselectivity of proline-based organocatalysts.

The importance of the carboxylic acid group is demonstrated by experiments where it is modified or removed. For instance, if the carboxylic acid is converted to an ester or an amide, the catalytic activity often decreases significantly, and the enantioselectivity can be severely compromised. This is because the ester or amide group is a much weaker Brønsted acid and cannot effectively participate in the proton transfer step of the catalytic cycle.

However, in some cases, the modification of the carboxylic acid can be beneficial. For example, in certain reactions, replacing the carboxylic acid with a more acidic group, such as a sulfonic acid, can lead to an increase in catalytic activity. Conversely, in reactions where the Brønsted acidity of the catalyst is detrimental, masking the carboxylic acid as an ester can be advantageous.

The table below illustrates the expected impact of modifying the carboxylic acid functionality of (4S)-4-Benzyl-L-proline on its performance in a representative aldol condensation.

| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| (4S)-4-Benzyl-L-proline | 24 | 96 | 95 |

| (4S)-4-Benzyl-L-proline Methyl Ester | 72 | 45 | 30 |

| (4S)-4-Benzyl-L-prolinamide | 48 | 60 | 55 |

| Sodium (4S)-4-benzyl-L-prolinate | >96 | <10 | Not Determined |

This hypothetical data underscores the critical role of the free carboxylic acid. Esterification or amidation significantly reduces both the reaction rate and the stereocontrol. The carboxylate salt, lacking the acidic proton, is expected to be catalytically inactive. These findings highlight the elegant bifunctional nature of proline-based catalysts, where the carboxylic acid is an indispensable component for achieving high catalytic performance.

Applications of 4s 4 Benzyl L Proline Hydrochloride in Enantioselective Total Synthesis Research

Asymmetric Aldol (B89426) Reactions

There is a wealth of information on L-proline-catalyzed asymmetric aldol reactions, a foundational method for stereoselective carbon-carbon bond formation. These reactions typically proceed through an enamine intermediate. Modifications of the proline scaffold, such as with silyloxy or benzyloxy groups at the 4-position, have been investigated to fine-tune catalytic activity. However, specific studies detailing the use of (4S)-4-Benzyl-L-proline hydrochloride as a catalyst for asymmetric aldol reactions, including data on yields, diastereoselectivities, or enantioselectivities, are not prominently featured in the scientific literature.

Asymmetric Mannich-type Reactions

The asymmetric Mannich reaction, catalyzed by L-proline and its derivatives, is a powerful tool for synthesizing chiral β-amino carbonyl compounds. The catalyst's structure is crucial for controlling the stereochemical outcome. While numerous proline-derived organocatalysts have been developed to improve upon the performance of proline itself, specific reports on the application of (4S)-4-Benzyl-L-proline hydrochloride in this capacity are not readily found.

Asymmetric Michael Additions

L-proline and its derivatives are well-established catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and other acceptors, forming chiral γ-nitrocarbonyl compounds. The development of more effective catalysts often involves modifying the proline structure to enhance stereocontrol. Despite this, dedicated research showcasing (4S)-4-Benzyl-L-proline hydrochloride as a superior or alternative catalyst for asymmetric Michael additions is not available in the reviewed literature.

Asymmetric Diels-Alder Reactions

Organocatalytic asymmetric Diels-Alder reactions, particularly those catalyzed by chiral secondary amines like proline derivatives, often proceed via an iminium ion mechanism. This activation strategy lowers the LUMO of the dienophile. While this is a significant area of organocatalysis research, there is no specific data available that details the use or efficacy of (4S)-4-Benzyl-L-proline hydrochloride as a catalyst for these cycloaddition reactions.

Other Emerging Asymmetric Transformations (e.g., α-Amination, Cycloadditions)

The scope of proline-based organocatalysis continues to expand into new areas, including α-amination, α-oxidation, and various cycloadditions. These transformations benefit from the fundamental catalytic cycles involving enamine and iminium ion intermediates. Nevertheless, the application of (4S)-4-Benzyl-L-proline hydrochloride in these emerging asymmetric transformations has not been specifically documented in available research literature.

Advanced Methodologies and Future Research Directions

Immobilization Strategies for (4S)-4-Benzyl-L-proline Hydrochloride Catalysts

The heterogenization of organocatalysts is a critical step toward their industrial application, simplifying purification and enabling catalyst reuse. Although specific studies on immobilized (4S)-4-Benzyl-L-proline hydrochloride are limited, the strategies developed for L-proline serve as a blueprint for future work.

Heterogeneous Catalysis via Solid Supports

The covalent grafting or non-covalent adsorption of proline-based catalysts onto solid supports transforms them into heterogeneous catalysts. This approach aims to combine the high activity and selectivity of homogeneous organocatalysts with the practical benefits of heterogeneous systems. Common solid supports investigated for L-proline which could be adapted for its 4-benzyl derivative include:

Silica Gel: Offers thermal and kinetic stability and is chemically inert, making it a reliable support. L-proline has been successfully immobilized on silica gel.

Mesoporous Materials (e.g., MCM-41): These materials provide a high surface area, allowing for greater catalyst loading and potentially enhancing catalytic activity.

Magnetic Nanoparticles (e.g., Fe₃O₄): The key advantage of magnetic nanoparticles is the straightforward separation of the catalyst from the reaction mixture using an external magnetic field, which is highly efficient for catalyst recovery.

Polymers and Resins: Polymeric supports can be functionalized to anchor the catalyst, creating a robust and reusable catalytic system.

Future research would involve adapting established synthetic protocols to covalently link (4S)-4-Benzyl-L-proline hydrochloride to these supports and evaluating the resulting catalyst's performance.

Recyclability and Reusability Studies

A primary goal of catalyst immobilization is to facilitate its recovery and reuse over multiple reaction cycles with minimal loss of activity and selectivity. For L-proline supported on various materials, studies have demonstrated successful recycling for five to seven cycles with only minor decreases in yield or enantioselectivity.

For a hypothetical heterogeneous catalyst based on (4S)-4-Benzyl-L-proline hydrochloride, recyclability studies would involve:

Performing a catalytic reaction (e.g., an aldol (B89426) or Michael addition).

Recovering the catalyst through simple filtration or magnetic separation.

Washing the catalyst to remove residual products and reactants.

Drying the catalyst and reusing it in a subsequent reaction under identical conditions.

Analyzing the product yield and enantioselectivity for each cycle to determine the catalyst's stability and robustness.

The results of such studies are often presented in a tabular format to track the catalyst's performance over consecutive runs.

Interactive Table: Hypothetical Recyclability Study This table is a template for how reusability data for an immobilized (4S)-4-Benzyl-L-proline hydrochloride catalyst would be presented.

Cycle Yield (%) Enantiomeric Excess (ee %) 1 95 98 2 94 98 3 92 97 4 91 97 5 88 96

Exploration of Novel Reactivity Modes for (4S)-4-Benzyl-L-proline Hydrochloride Derivatives

Future research could also focus on synthesizing derivatives of (4S)-4-Benzyl-L-proline hydrochloride to unlock novel reactivity. Modification of the carboxylic acid or the secondary amine could lead to catalysts with different activation modes. For instance, converting the carboxylic acid to an amide or ester could alter the catalyst's hydrogen-bonding capabilities. These new derivatives could then be screened as catalysts in a wide array of chemical transformations beyond the classic aldol and Michael reactions, potentially discovering new and synthetically useful reactivity patterns.

Compound Names Mentioned

Compound Name (4S)-4-Benzyl-L-proline hydrochloride L-proline Acetone Aldehyde

Q & A

How can synthetic routes for (4S)-4-Benzyl-L-proline HCl be optimized for stereochemical fidelity?

Level: Advanced

Methodological Answer:

Stereochemical control in proline derivatives often relies on chiral auxiliaries or asymmetric catalysis. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl/benzyl groups while preserving stereochemistry . Key steps include:

- Chiral Pool Strategy : Use L-proline as a starting material to retain the (S)-configuration.

- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during benzylation.

- Catalytic Asymmetry : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereoselectivity during benzyl group introduction.

- Validation : Confirm enantiopurity via chiral HPLC or X-ray crystallography.

Note: Contaminants like diastereomers may arise during benzylation; rigorous purification (e.g., recrystallization in ethanol) is critical .

What analytical methods are recommended for detecting impurities in this compound?

Level: Basic

Methodological Answer:

Impurity profiling requires orthogonal techniques:

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to separate byproducts (e.g., des-benzyl analogs). Reference EP impurity standards (e.g., chlorobenzoyl derivatives) for calibration .

- Mass Spectrometry (LC-MS) : Identify low-abundance impurities (e.g., hydrolyzed products) via high-resolution MS.

- NMR Spectroscopy : Detect stereochemical impurities (e.g., (4R)-isomers) using - and -NMR, focusing on proline ring proton splitting patterns.

Data Contradiction Tip: Discrepancies in impurity profiles across studies may arise from varying synthesis conditions (e.g., reaction temperature, solvent purity). Replicate experiments under controlled conditions to resolve inconsistencies .

How does this compound interact with prolyl 4-hydroxylases (P4Hs), and how can this be studied in vitro?

Level: Advanced

Methodological Answer:

this compound may act as a substrate or inhibitor for P4Hs, enzymes critical in collagen biosynthesis. Experimental design considerations:

- Enzyme Assays : Use recombinant human P4H in a buffer containing Fe、2-oxoglutarate, and ascorbate. Monitor hydroxylation via -proline incorporation or HPLC-based detection of hydroxyproline .

- Kinetic Studies : Determine and values to assess competitive inhibition.

- Structural Analysis : Co-crystallize the compound with P4H to identify binding motifs (e.g., benzyl group interactions with hydrophobic pockets).

Note: Contradictory activity reports may stem from enzyme source variability (e.g., bacterial vs. mammalian P4Hs). Validate findings using multiple isoforms .

What strategies mitigate stability issues in this compound during storage?

Level: Basic

Methodological Answer:

Stability challenges include hygroscopicity and thermal decomposition. Best practices:

- Storage Conditions : Store at -20°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to track degradation (e.g., benzyl group oxidation).

- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to prevent hydrolysis.

Data Contradiction Tip: Discrepancies in reported shelf lives may arise from differences in initial purity or storage protocols. Always validate stability under local lab conditions .

How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies benefit from:

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities for targets (e.g., P4Hs). Focus on substituent effects at the benzyl position .

- MD Simulations : Assess conformational stability of proline ring modifications in aqueous environments.

- QSAR Models : Corrogate electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) descriptors with bioactivity data.

Note: Experimental validation is essential—synthesize top-ranked derivatives and test in enzyme assays .

What are the pitfalls in interpreting NMR data for this compound?

Level: Basic

Methodological Answer:

Common challenges:

- Signal Overlap : Proline ring protons (δ 3.0–4.5 ppm) may overlap with benzyl group signals. Use -HSQC to resolve assignments.

- Dynamic Effects : Ring puckering in proline causes splitting; collect spectra at multiple temperatures (e.g., 25°C vs. 40°C) to confirm rigidity.

- Stereochemical Confirmation : Compare -NMR shifts with (4R)-isomers; even minor shifts (≥0.1 ppm) indicate configuration differences.

Data Contradiction Tip: Discrepancies in reported shifts may arise from solvent (DO vs. CDCl) or concentration effects. Always report experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.